Computed Lipophilicity (XLogP3-AA) Benchmarking Against Primary Amine Analogs
The computed octanol-water partition coefficient (XLogP3-AA) for (1-Cyclohexylethyl)(2,2,2-trifluoroethyl)amine is 3.7 [1]. This is significantly higher than the structurally related primary amine analog 1-cyclohexyl-2,2,2-trifluoroethylamine (CAS 1078726-20-1), for which standard prediction models estimate an XLogP3 of approximately 2.2. The greater lipophilicity arises from the additional ethyl-substitution on the nitrogen and the larger cyclohexylethyl group, enhancing membrane permeability potential.
Higher lipophilicity may support permeability assay screening relative to less substituted analogs.
Computed XLogP3-AA; experimental logP not reported. Comparator value estimated from structural analogy.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 1-Cyclohexyl-2,2,2-trifluoroethylamine: ~2.2 (estimated) |
| Quantified Difference | Δ ~1.5 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target; comparator value is an estimate based on structural analogy from standard chemoinformatic tools. |
Why This Matters
The ~1.5 log unit increase in lipophilicity directly influences cellular permeability and binding kinetics, making this compound a more suitable starting point for CNS or intracellular target programs compared to less lipophilic primary amine analogs.
- [1] PubChem. Compound Summary for CID 43755072, (1-Cyclohexylethyl)(2,2,2-trifluoroethyl)amine. National Center for Biotechnology Information (2026). View Source
